molecular formula C8H13BrO B3288546 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol CAS No. 85236-15-3

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Cat. No.: B3288546
CAS No.: 85236-15-3
M. Wt: 205.09 g/mol
InChI Key: PUDDHQQZQUWQIB-UHFFFAOYSA-N
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Description

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a brominated cyclohexene derivative with a primary alcohol functional group.

Properties

IUPAC Name

2-(2-bromocyclohexen-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-8-4-2-1-3-7(8)5-6-10/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDDHQQZQUWQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its use as a chemical intermediate or a therapeutic agent .

Comparison with Similar Compounds

Bromocyclohexene Derivatives

  • 4-(2-Bromocyclohex-2-enyloxy)but-2-yn-1-ol (Compound 4)
    • Structure : Bromocyclohexene linked via an ether to a propargyl alcohol.
    • Synthesis : n-Butyllithium and paraformaldehyde in THF; 75% yield after chromatography .
    • Key Data :
  • Molecular Formula: C₁₀H₁₃BrO₂ (MW: 245.1).
  • IR: O–H (3402 cm⁻¹), C≡C (2239 cm⁻¹).
  • NMR: δ 6.2 ppm (1H, cyclohexene proton), 4.3 ppm (4H, ether and alcohol protons).

    • Comparison : The propargyl alcohol group introduces alkyne reactivity, whereas the target compound’s primary alcohol may favor nucleophilic substitution at the bromine site.
  • (E)-N-Benzhydryl-1-(2-bromocyclohex-1-en-1-yl)methanimine (37) Structure: Bromocyclohexene linked to a methanimine group. Synthesis: β-Boration of imines using organoboron reagents . Comparison: The imine functional group enables conjugation, contrasting with the alcohol’s hydrogen-bonding capability.

Bromo-Alcohols

  • 2-Bromoethanol (CAS 540-51-2) Structure: Simple brominated primary alcohol. Properties:
  • Boiling Point: 149–150°C; Water Solubility: 1–5 g/100 mL .
  • Synthesis: Epoxide ring-opening of ethylene oxide with HBr. Comparison: The absence of a cyclohexene ring reduces steric hindrance, making 2-bromoethanol more reactive in SN2 reactions.

Ethan-1-ol Derivatives with Ether/Amino Linkages

  • 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76) Structure: Ethan-1-ol linked via aminoethoxy and benzyloxy-substituted benzyl groups. Synthesis: Reductive amination using sodium triacetoxyborohydride; 39.1% yield . Comparison: The aromatic benzyloxy groups enhance lipophilicity, whereas the target compound’s cyclohexene may confer conformational flexibility.
  • 2-(2-Azidoethoxy)ethan-1-ol and 2-(2-Iodoethoxy)ethan-1-ol

    • Synthesis :
  • Azido derivative: Substitution of chloroethoxy ethanol with sodium azide (60% yield) .
  • Iodo derivative: Halogen exchange using NaI under reflux (89% yield) .
    • Comparison : Azide and iodine substituents enable click chemistry and further substitutions, respectively, unlike the bromine in the target compound.

Aromatic Substituted Ethan-1-ol Derivatives

  • 2-(2-Iodophenyl)ethan-1-ol
    • Structure : Iodo-substituted phenyl ring attached to ethan-1-ol.
    • Properties :
  • Molecular Weight: 248.06; Density: Not reported . Comparison: The aromatic ring stabilizes the structure via resonance, while the cyclohexene in the target compound may undergo ring-opening reactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW Functional Groups Synthesis Yield Key Applications
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol C₈H₁₁BrO 203.1 Bromocyclohexene, primary alcohol N/A Intermediate in organic synthesis
4-(2-Bromocyclohex-2-enyloxy)but-2-yn-1-ol C₁₀H₁₃BrO₂ 245.1 Bromocyclohexene, propargyl alcohol 75% Building block for alkynes
2-Bromoethanol C₂H₅BrO 124.96 Bromo-alcohol Industrial scale Solvent, alkylating agent
YTK-A76 C₂₄H₂₇NO₄ 393.5 Benzyloxy, aminoethoxy, alcohol 39.1% Pharmaceutical research
2-(2-Iodophenyl)ethan-1-ol C₈H₉IO 248.06 Iodophenyl, alcohol Not reported Radiolabeling studies

Key Research Findings

  • Reactivity : Bromocyclohexene derivatives (e.g., Compound 4) exhibit regioselective reactivity at the bromine site, while ethan-1-ol derivatives with ether/azide groups (e.g., ) prioritize functional group transformations .
  • Synthetic Efficiency : Propargyl alcohol synthesis (75% yield) outperforms reductive amination routes (39.1% for YTK-A76), highlighting the impact of steric and electronic factors .
  • Safety: Bromo-alcohols like 2-bromoethanol require stringent safety protocols (e.g., flammability, toxicity) compared to iodinated analogs .

Biological Activity

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, with the molecular formula C8H13BrOC_8H_{13}BrO and a molecular weight of approximately 205.09 g/mol, is a compound that has garnered interest due to its potential biological activities. Its structural features, including a bromine substituent and an alcohol functional group, suggest possible interactions with biological targets that may lead to therapeutic applications.

The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often act as:

  • Receptor Modulators: Potentially binding to specific receptors and altering their activity.
  • Enzyme Inhibitors: Disrupting pathological processes by inhibiting enzyme functions.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies have shown that certain brominated compounds can inhibit the incorporation of nucleotides into RNA or DNA, suggesting a mechanism by which they might combat viral infections .

Enantioselective Hydrolysis Studies

A notable study involving the enantioselective hydrolysis of related compounds demonstrated that using biocatalysts like Candida parapsilosis could yield products with high enantiomeric excess (ee). For example, the substrate (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-yl acetate was hydrolyzed to produce (R)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-ol with an ee of over 99% . This suggests that similar reactions could be explored for this compound to enhance its biological activity through chiral synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-BromoethylcyclohexeneContains a bromine atomDifferent reactivity patterns due to halogen substitution
2-ChlorocyclohexenolChlorine instead of bromineMay exhibit different biological activities due to varying halogen effects
2-FluorocyclohexenolFluorine substituentAlters electronic properties significantly compared to bromine

This table highlights how variations in substituents can significantly impact the biological activity and reactivity of related compounds.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds. For instance:

  • Antiviral Studies: A study found that certain brominated compounds inhibited viral replication by targeting nucleic acids .
  • Biocatalytic Synthesis: The use of Candida parapsilosis in synthesizing enantiomerically enriched products indicates potential for developing pharmaceuticals from this compound .
  • Chemical Reactivity: Research on the oxidation and reduction of similar compounds suggests pathways for modifying this compound for enhanced biological effects .

Q & A

Q. How can researchers design a synthetic route for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol?

A common approach involves:

  • Cyclohexene bromination : Introducing bromine at the 2-position via electrophilic addition using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Ethanol side-chain introduction : Employing Grignard or organometallic reactions to attach the ethan-1-ol moiety. For example, reacting bromocyclohexene with ethylene oxide in the presence of a catalyst .
  • Reduction strategies : Using borane-dimethyl sulfide complexes to reduce intermediates while preserving stereochemistry .
  • Protection/deprotection : Utilizing tetrahydropyran (THP) groups to protect hydroxyl functionalities during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the bromocyclohexene ring structure and ethanol side-chain connectivity. For example, downfield shifts in 1^1H NMR (δ 4.5–5.5 ppm) indicate vinylic protons adjacent to bromine .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the cyclohexene ring .

Q. How can researchers address stability issues during storage?

  • Light sensitivity : Store in amber glass vials under inert gas (argon/nitrogen) to prevent photolytic debromination .
  • Moisture control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the bromine substituent .
  • Temperature : Maintain storage at –20°C for long-term stability, as elevated temperatures may induce ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in bromocyclohexene derivatives?

  • DFT calculations : Predict the stability of intermediates to guide bromination at the 2-position. For example, comparing activation energies for bromine addition at different sites .
  • Molecular docking : Study interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Perform in vitro assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Receptor binding studies : Compare binding affinities (IC50_{50}) with structurally similar compounds to isolate substituent-specific effects .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Suzuki-Miyaura coupling : The bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the cyclohexene ring may reduce yields, requiring optimized ligands (e.g., SPhos) .
  • Buchwald-Hartwig amination : Bromine facilitates C–N bond formation, but competing elimination (due to the cyclohexene ring’s strain) necessitates low-temperature conditions .

Q. What methodologies assess the compound’s role in enzyme inhibition studies?

  • Kinetic assays : Measure KiK_i values using fluorogenic substrates in target enzymes (e.g., kinases or hydrolases). For example, monitor fluorescence quenching in real-time .
  • Molecular dynamics simulations : Track conformational changes in enzyme active sites upon compound binding to identify allosteric effects .

Q. How can researchers validate synthetic intermediates to minimize side products?

  • In-line monitoring : Use FTIR or Raman spectroscopy during synthesis to detect undesired byproducts (e.g., di-brominated species) .
  • Chromatographic purification : Optimize HPLC gradients with C18 columns to separate isomers (e.g., cis/trans cyclohexene derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Reactant of Route 2
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

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